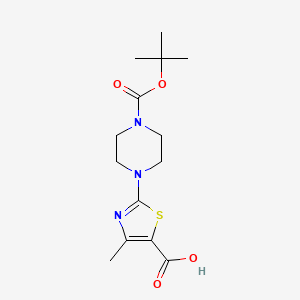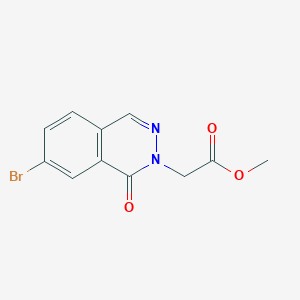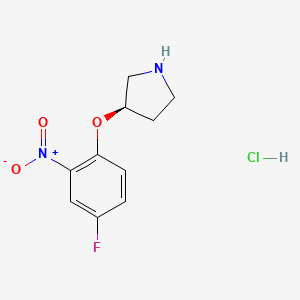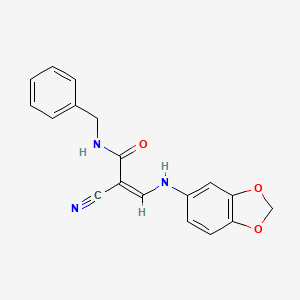
1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of tetrahydroquinoline, a type of organic compound that contains a quinoline group (a benzene ring fused to a pyridine ring) and has four hydrogen atoms added, making it a saturated molecule. The “2-chloroacetyl” and “N,N-dimethyl” groups are substituents on the tetrahydroquinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring. The “2-chloroacetyl” group would be attached to one of the carbon atoms in the ring, and the “N,N-dimethyl” group would be attached to the nitrogen atom in the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chloroacetyl group and the electron-donating dimethylamino group. These groups could potentially make the compound more reactive towards nucleophilic or electrophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and its derivatives are significant in the synthesis of various heterocyclic compounds. This chemical framework is utilized in creating structures with potential biological activity, especially in drug analogs (Bunce, Cain, & Cooper, 2012).
Biological Activities
- Compounds like 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide have shown promise in antimicrobial activities. Specific derivatives have displayed significant activity against Gram-positive bacteria, emphasizing their potential in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Advances in Pharmaceutical Applications
- The sulfonamide group, a crucial component in these compounds, is known for its varied pharmacological properties. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The broad range of pharmaceutical applications of sulfonamides makes them a valuable area of study in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a pyrrolidine ring structure have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Mode of Action
It is known that acyl chlorides, such as the 2-chloroacetyl group in this compound, are highly reactive and can undergo nucleophilic addition/elimination reactions with amines . This suggests that the compound could interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to be integral parts of many dpp-iv inhibitors . DPP-IV inhibitors are used for the treatment of type-II diabetes and work by extending the half-life of endogenously secreted GLP-1, which enhances insulin secretion and improves glucose tolerance .
Pharmacokinetics
It is known that the physicochemical parameters of a compound can be modified by the introduction of heteroatomic fragments, such as the nitrogen in the pyrrolidine ring, to obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .
Action Environment
It is known that the reactivity of acyl chlorides, such as the 2-chloroacetyl group in this compound, can be influenced by the presence of an acid-binding agent .
Propriétés
IUPAC Name |
1-(2-chloroacetyl)-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-15(2)20(18,19)11-5-6-12-10(8-11)4-3-7-16(12)13(17)9-14/h5-6,8H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTPVOYNOCQADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B3004577.png)
![2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide](/img/structure/B3004578.png)




![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)


![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)
![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)
![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)